Product packaging for beta-Damascone(Cat. No.:CAS No. 35044-68-9)

beta-Damascone

Cat. No.: B3424486
CAS No.: 35044-68-9
M. Wt: 192.30 g/mol
InChI Key: BGTBFNDXYDYBEY-FNORWQNLSA-N
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Description

β-Damascone (CAS 23726-91-2) is a cyclic monoterpenoid ketone belonging to the rose ketone family, which includes damascones, damascenones, and ionones. It is a key aroma compound contributing to the floral, fruity, and tobacco-like notes in perfumery and flavoring . Naturally occurring in rose oil (e.g., Rosa damascena), tobacco, and wines, β-damascone is synthesized via carotenoid degradation or microbial activity during fermentation . Despite its low concentration in natural sources (e.g., 1.3–1.6% in rose oil), it has a significant olfactory impact due to its low odor threshold and intense aroma . Industrially, it is valued for its versatility in enhancing floral and fruity accords in fragrances and is regulated under IFRA standards, with a maximum permitted concentration of 0.043% in finished products due to sensitization risks .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B3424486 beta-Damascone CAS No. 35044-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTBFNDXYDYBEY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051890
Record name beta-Damascone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-
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Boiling Point

200.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23726-91-2, 35044-68-9
Record name β-Damascone
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Record name beta-Damascone, (E)-
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Record name beta-Damascone
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-
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Record name beta-Damascone
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Record name (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
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Record name .BETA.-DAMASCONE, (E)-
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Record name 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Beta-Damascone can be synthesized through several methods. One common synthetic route involves the use of 2,6-dimethylcyclohexanone as a starting material. This compound undergoes a series of reactions, including a Rupe rearrangement or a Barton vinyl iodation, to produce this compound . Another method involves the use of beta-ionone, beta-cyclocitral, or beta-cyclogeranate as starting materials . Industrial production methods often involve these synthetic routes to ensure a consistent and high-quality yield of this compound.

Scientific Research Applications

Flavor and Aroma Enhancement

Food Industry Applications:
β-Damascone is utilized as a flavoring agent in the food industry due to its pleasant aroma. It is particularly noted for enhancing the sensory profiles of beverages, such as beer. Research indicates that β-damascone levels increase during the aging process of Belgian beers, suggesting its role in developing complex flavors over time. Initial concentrations in fresh beers are low but can rise significantly after aging, indicating its potential use in flavor development strategies .

Immunomodulatory Properties

Therapeutic Potential:
Recent studies have identified β-damascone as a novel immunomodulator. Researchers from Tokyo conducted experiments demonstrating that β-damascone can inhibit dendritic cell (DC) functions, which are crucial for immune responses. The compound was found to reduce the activation of CD4+ T-cells and decrease inflammatory cytokine production, such as IL-6 and TNF-α. These findings suggest that β-damascone could be developed into a therapeutic agent for inflammatory and autoimmune diseases .

Mechanisms of Action:
The immunomodulatory effects of β-damascone are mediated through the NRF2 transcription factor, which plays a vital role in cellular antioxidant responses. In vivo studies using mice models showed that oral administration of β-damascone reduced inflammation effectively, confirming its potential as an anti-inflammatory drug .

Cancer Chemoprevention

Potential Anti-Cancer Applications:
β-Damascone has been investigated for its chemopreventive properties against cancer. Studies have shown that it can induce phase two cytoprotective enzymes in cell cultures, which may help protect against carcinogenesis. This activity is linked to its ability to activate the Nrf2 signaling pathway, similar to other aroma compounds derived from natural sources .

Case Study Insights:
In specific experiments with human lymphocytes and other cell lines, β-damascone demonstrated genotoxic effects under certain conditions but did not show mutagenic activity in standard tests. This indicates that while it may induce oxidative stress leading to DNA damage, it does not directly react with DNA in a harmful manner .

Safety and Toxicological Assessments

Toxicity Evaluations:
Toxicological assessments indicate that β-damascone exhibits low acute toxicity levels when administered orally or dermally. Studies have shown median lethal doses (LD50) greater than 2000 mg/kg body weight in animal models, suggesting a favorable safety profile for potential human consumption . Furthermore, it has been deemed safe for use in various applications, including food products and fragrances.

Summary Table of Applications

Application AreaSpecific UseMechanism/EffectKey Findings
Flavoring AgentBeer agingEnhances aroma profileIncreased levels during aging
ImmunomodulationPotential anti-inflammatory drugInhibits DC function via NRF2Reduces inflammatory cytokines
Cancer ChemopreventionInduction of protective enzymesActivates Nrf2 signaling pathwayInduces phase two enzymes in cell cultures
Safety ProfileLow toxicityHigh LD50 valuesSafe for human consumption

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Chemical and Olfactory Properties

The table below summarizes key differences between β-damascone and related compounds:

Compound CAS No. Molecular Formula Odor Profile Odor Threshold (ppb) Key Applications Natural Occurrence
β-Damascone 23726-91-2 C₁₃H₂₀O Floral, rosy, fruity (plum, honey), tobacco ~0.1–1.0 Perfumes, tobacco flavoring, wines Rose oil, tobacco, wines
α-Damascone 43052-87-5 C₁₃H₂₀O Green, earthy, less sweet than β-isomer ~0.5–5.0 Perfumes (sharper, metallic accents) Carrot, black tea
β-Damascenone 23726-93-4 C₁₃H₁₈O Intense fruity (apple, wine), honey 0.002–0.15 High-end perfumes, wine aroma enhancement Rose oil, grapes, tobacco
β-Ionone 14901-07-6 C₁₃H₂₀O Violet-like, woody, fruity 0.007–0.1 Perfumes, flavoring (berries, fruits) Violet flowers, raspberries

Structural and Functional Differences

(a) β-Damascone vs. α-Damascone
  • Structure : Both are isomers with a cyclohexenyl backbone but differ in the position of the ketone group. β-damascone has the ketone in the side chain, while α-damascone has it in the ring .
  • Odor: β-damascone is sweeter and more floral, whereas α-damascone has greener, earthier notes. α-Damascone is often described as "metallic" and is used to add sharpness in fragrance blends .
  • Applications : β-damascone dominates in floral perfumes, while α-damascone is used in niche accords (e.g., leather, tobacco) .
(b) β-Damascone vs. β-Damascenone
  • Structure: β-damascenone has an additional double bond, making it more unsaturated and potent .
  • Odor: β-damascenone has a 100-fold lower odor threshold, contributing intense fruity-wine nuances even at trace levels. β-damascone’s tobacco-like character distinguishes it .
  • Role in Nature: β-damascone is a precursor to β-damascenone in carotenoid degradation pathways .
(c) β-Damascone vs. β-Ionone
  • Structure: β-ionone has a shorter side chain and a cyclohexane ring, leading to different volatility and solubility .
  • Odor: β-ionone is more violet-like and woody, whereas β-damascone has a broader fruity-floral spectrum .
  • Applications: β-ionone is preferred in violet-themed perfumes and berry flavorings, while β-damascone enhances rose and tobacco accords .

Microbial and Industrial Production

β-Damascone synthesis in tobacco and fermented products (e.g., wine, beer) is influenced by microbial communities. For example, Staphylococcus and Corynebacterium bacteria correlate with elevated β-damascone levels in Chinese CTL (cured tobacco leaves), enhancing floral notes . In contrast, β-damascenone production relies on yeast-mediated hydrolysis of glycosides during fermentation . Industrially, β-damascone is synthesized via oxidation of β-ionol or through geranylgeranyl pyrophosphate intermediates .

Biological Activity

β-Damascone, a compound primarily associated with the aroma of roses, has garnered significant attention for its biological activities, particularly in immunomodulation and anti-inflammatory effects. This article synthesizes current research findings, highlighting its mechanisms of action, effects on dendritic cells (DCs), and potential therapeutic applications.

Overview of β-Damascone

β-Damascone is a cyclic monoterpene ketone, classified under the larger family of damascones. It is commonly used in perfumery due to its pleasant floral scent and has been investigated for various biological activities beyond its aromatic properties. Recent studies have revealed its role in modulating immune responses, particularly through interactions with dendritic cells.

Modulation of Dendritic Cell Functions

Dendritic cells are pivotal in the immune system, acting as antigen-presenting cells that activate T-cells. Research indicates that β-damascone can significantly suppress the activation and function of DCs. Key findings include:

  • Cytokine Production : β-Damascone reduces the production of pro-inflammatory cytokines such as IL-6, IL-12p40, and TNF-α in LPS-stimulated DCs in a dose-dependent manner. This suppression occurs at concentrations well below those that induce cytotoxic effects .
  • Antigen Presentation : The compound inhibits the expression of MHC class II and CD86 on DCs, which are crucial for T-cell activation .
  • NRF2 Pathway Activation : β-Damascone activates the NRF2 pathway in DCs, leading to increased expression of antioxidant genes such as Hmox1 and Nqo1. This activation appears to mediate some of the immunosuppressive effects observed .

In Vivo Studies

In vivo experiments using contact hypersensitivity (CHS) models have demonstrated the therapeutic potential of β-damascone:

  • Ear Swelling Reduction : Oral administration of β-damascone significantly reduced ear swelling in DNFB-treated mice, indicating its anti-inflammatory properties. Notably, this effect was diminished in NRF2 knockout mice, suggesting that NRF2 plays a critical role in mediating these effects .

Data Summary

The following table summarizes key findings related to the biological activity of β-damascone:

Study Aspect Findings
Cytokine Suppression Reduces IL-6, IL-12p40, TNF-α production in LPS-stimulated DCs
MHC Class II Expression Inhibits upregulation on DCs following LPS stimulation
NRF2 Activation Increases NRF2 protein levels and target gene expression (Hmox1, Nqo1) in DCs
In Vivo Effects Reduces ear swelling in CHS models; efficacy linked to NRF2 pathway activation

Case Studies

  • In Vitro Analysis : A study demonstrated that β-damascone treatment led to a significant decrease in cytokine mRNA levels in bone marrow-derived dendritic cells (BMDCs) stimulated with various TLR ligands (LPS, polyI:C, R848) . Flow cytometry confirmed reduced expression levels of activation markers.
  • Contact Hypersensitivity Model : In a controlled experiment involving CHS mice models, β-damascone was administered orally. Results indicated a marked reduction in ear swelling post-sensitization compared to control groups. This study highlighted the compound's potential as an immunomodulatory agent .

Q & A

Q. What analytical methods are recommended for identifying and quantifying beta-Damascone in natural extracts?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound in complex matrices like rose oil. To ensure accuracy, use internal standards (e.g., deuterated analogs) and validate methods via spike-recovery experiments. Non-targeted GC-MS workflows, as applied in e-vapor product analysis, can quantify this compound concentrations across diverse matrices (e.g., 6.6–9.0 ppm in Matrix F1–F5) . For natural extracts, compare retention indices and spectral libraries to differentiate this compound from isomers like delta-Damascone .

Q. How do researchers standardize nomenclature for this compound in databases and literature?

Inconsistent naming (e.g., ".BETA.-DAMASCONE" vs. "this compound") complicates literature reviews. Follow IUPAC guidelines and use database-specific normalization tools (e.g., GSRS) to reconcile variants. Annotate synonyms in metadata to improve searchability .

Q. What are the primary natural sources of this compound, and how do extraction methods affect yield?

this compound is a key volatile compound in Rosa damascena and Rosa centifolia, contributing to their floral scent. Steam distillation yields "rose Otto," while solvent extraction produces "rose absolute," with varying concentrations due to thermal degradation during distillation . Optimize extraction parameters (temperature, solvent polarity) to maximize yield and minimize artifact formation.

Advanced Research Questions

Q. How can conflicting results in sensory evaluation studies (e.g., menthol compatibility) be resolved?

In sensory trials, psychological anticipation among participants (e.g., menthol cooling expectations) introduces bias. Use double-blind protocols and counterbalance sample presentation orders. For example, in tobacco studies, this compound’s perceived "salivation effect" at 330–530 ppm was tentatively observed but requires replication with larger cohorts (N > 100) and objective measures (e.g., salivary flow rate) . Triangulate sensory data with physicochemical analyses (e.g., GC-MS) to isolate compound-specific effects .

Q. What experimental designs are optimal for studying this compound’s interaction with other flavor compounds?

Employ factorial designs to test synergistic/antagonistic interactions. For example, combine this compound with menthol at varying ratios (e.g., 1:1 to 1:5) and assess sensory outcomes via Likert scales. Control for matrix effects by testing in inert carriers (e.g., propylene glycol) and real-world substrates (e.g., tobacco) . Use mixed-effects models to account for inter-participant variability .

Q. How should researchers address variability in this compound quantification across analytical matrices?

Matrix effects (e.g., F1 vs. F5) can alter ionization efficiency in GC-MS. Calibrate using matrix-matched standards and apply post-column infusion to monitor ion suppression/enhancement. Report relative standard deviations (RSD) for inter-matrix comparisons (e.g., RSD < 15% for this compound in F1–F5) . For cross-study comparisons, normalize data to reference materials or inter-laboratory consensus values .

Q. What strategies mitigate bias in human trials evaluating this compound’s sensory effects?

Q. How can exploratory data analysis (EDA) refine hypotheses about this compound’s bioactive properties?

Apply EDA to identify correlations between this compound concentrations and bioactivity metrics (e.g., antimicrobial assays). Cluster analysis can reveal patterns in large datasets, while outlier detection flags anomalous samples for re-testing. For example, EDA might highlight dose-dependent trends in salivation effects, guiding targeted hypothesis testing .

Methodological Guidance

Q. What are best practices for documenting this compound synthesis or extraction protocols?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reaction conditions (catalysts, temperature, solvent purity).
  • Report yields, purity (HPLC/GC-MS), and spectral data (NMR, IR).
  • For novel compounds, provide elemental analysis and X-ray crystallography data .

Q. How to integrate qualitative and quantitative data in this compound research?

Use convergent parallel mixed methods: Pair GC-MS quantification with thematic analysis of sensory feedback. For example, correlate this compound levels >8 ppm with participant descriptors like "floral intensity." Validate findings via member checking (participant validation) and peer debriefing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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